molecular formula C16H14N2O2 B8756819 N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide

N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide

Cat. No.: B8756819
M. Wt: 266.29 g/mol
InChI Key: JFPYVWYSQXLONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group attached to a phenyl ring, a methoxy group on the benzene ring, and a methyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 3-cyanophenylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and impurities. Additionally, solvent recycling and waste management are crucial aspects of the industrial process to ensure environmental sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the methoxy and methyl groups may enhance its lipophilicity, facilitating its passage through cell membranes. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with protein-protein interactions .

Comparison with Similar Compounds

    N-(3-Cyano-phenyl)-4-methoxy-benzamide: Lacks the methyl group on the amide nitrogen.

    N-(3-Cyano-phenyl)-N-methyl-benzamide: Lacks the methoxy group on the benzene ring.

    N-(4-Cyano-phenyl)-4-methoxy-N-methyl-benzamide: The cyano group is attached to the para position instead of the meta position.

Uniqueness: N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide is unique due to the specific combination of functional groups and their positions on the aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide

InChI

InChI=1S/C16H14N2O2/c1-18(14-5-3-4-12(10-14)11-17)16(19)13-6-8-15(20-2)9-7-13/h3-10H,1-2H3

InChI Key

JFPYVWYSQXLONF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC(=C1)C#N)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

500 mg (1.9 mmol) N-(3-Cyano-phenyl)-4-methoxy-benzamide were dissolved in 25 ml THF and 150 mg sodium hydride (60% in oil, 3.7 mmol) were added. The reaction was stirred for 1 h at room temperature, 172 μl (2.8 mmol) methyl iodide were added and the mixture was stirred for 2 h at 60° C. To the reaction mixture water was added and subsequently extracted with ethyl acetate, dried over Na2SO4 and evaporated to dryness.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
172 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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